molecular formula C11H23ClN2O B1440860 2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride CAS No. 1236254-73-1

2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride

Cat. No. B1440860
CAS RN: 1236254-73-1
M. Wt: 234.76 g/mol
InChI Key: BBJIPSDKUYMLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride (ACHMB-HCl) is a small molecule drug that has recently been studied for its potential applications in scientific research. It is a cyclic amide that has been used in experiments related to the pharmacology of various diseases and disorders, such as pain, inflammation, and cancer. ACHMB-HCl is a novel compound that has been developed through the use of synthetic organic chemistry and has been shown to have a variety of beneficial properties.

Scientific Research Applications

Heterocycle Synthesis

2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride: has been utilized in the synthesis of heterocycles, which are crucial frameworks in many bioactive compounds . The compound serves as an intermediate in the preparation of various heterocyclic structures, such as pyrimidines, pyridines, and indoles, which are foundational to pharmaceuticals and agrochemicals.

Benzamide Compound Synthesis

In the realm of benzamide compounds, which have applications ranging from medical to industrial uses, 2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride acts as a starting material for novel benzamide derivatives . These derivatives exhibit antioxidant and antibacterial activities, making them potential candidates for drug development.

Antioxidant Activity

The compound has been involved in the synthesis of molecules with significant antioxidant properties . Antioxidants are vital in combating oxidative stress, which is linked to various chronic diseases, including cancer and heart disease.

Antibacterial Applications

Research has shown that benzamide derivatives synthesized from 2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride possess antibacterial activities . These activities are essential for the development of new antibiotics to fight resistant bacterial strains.

Industrial Applications

Beyond its medical applications, 2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride is also used in industrial sectors such as the plastic and rubber industry, paper industry, and agriculture . Its derivatives can serve as additives or intermediates in manufacturing processes.

Chemical Research and Development

As a high-purity chemical, 2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride is a valuable asset in chemical research and development laboratories . Its reactivity and selectivity make it suitable for exploring new synthetic pathways and reactions.

properties

IUPAC Name

2-amino-N-cyclohexyl-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9;/h8-10H,3-7,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJIPSDKUYMLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.